![molecular formula C10H9Cl2NO5 B2529873 Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate CAS No. 501008-85-1](/img/structure/B2529873.png)
Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including the Lossen rearrangement, Mannich reactions, and nucleophilic substitution. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is described, which proceeds without racemization and under mild conditions . Similarly, a series of Mannich bases and aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate were synthesized and tested for diuretic activities . These methods could potentially be adapted for the synthesis of Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structure of ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate was determined by 1D and 2D NMR techniques . Additionally, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate was solved, revealing a nearly coplanar arrangement of carbon and oxygen atoms . These studies provide a foundation for understanding the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes various transformations, such as the base-labile deprotection of carboxyl groups , the formation of dihydrobenzofurans , and the synthesis of precursors for hypoglycemic agents . The reactivity of ethyl 2-nitroacetoacetate as a synthetic precursor for ethoxycarbonylnitrile oxide and its derivatives is also described . These reactions could inform the potential chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are inferred from their synthesis and structural characterization. For instance, the synthesis of ethyl 2-(4-aminophenoxy)acetate and its characterization by NMR and X-ray crystallography provides insights into its physical state and molecular interactions . The environmental friendliness and cost-effectiveness of certain synthetic methods are also highlighted . These aspects are relevant for understanding the properties of this compound.
Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate and its derivatives are key intermediates in the synthesis of various biologically active compounds. For instance, Ethyl 4-(4-nitrophenoxy) picolinate is an important intermediate for synthesizing many biologically active compounds, with a focus on simple steps to synthesis from 2-picoliniacid (Xiong, Gao, Yang, Tang, & Zheng, 2019).
- The compound has been used in the synthesis of 2-(p-nitrophenoxy)ethylamines through reactions of 2-aminoethanols with p-chloronitrobenzene and base-catalyzed Smiles rearrangement (Knipe, Sridhar, & Lound-Keast, 1977).
Application in Organic Chemistry and Drug Synthesis
- The derivatives of this compound are used in the synthesis of new classes of drugs and organic compounds. For instance, a series of Mannich bases and aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate were synthesized and tested for saluretic and diuretic activities (Lee, Plattner, Ours, Horrom, Smital, Pernet, Bunnell, El Masry, & Dodge, 1984).
Role in Photographic Development and Chemiluminescence
- The compound 2,4-dichloro-3-ethyl-6-nitrophenol, an intermediate in the synthesis of this compound, is utilized in the development of color photographs (Xue-kong, 2005).
- In the field of analytical chemistry, derivatives of this compound have been used in synthesizing oxalate esters for peroxyoxalate chemiluminescence reactions, a process important for detecting hydrogen peroxide and fluorescent compounds (Imai, Nawa, Tanaka, & Ogata, 1986).
Corrosion Inhibition
- Some derivatives of this compound, such as chalcone derivatives, have been studied for their corrosion inhibition behavior, particularly in protecting mild steel in hydrochloric acid solutions (Lgaz, Bhat, Salghi, Shubhalaxmi, Jodeh, Algarra, Hammouti, Ali, & Essamri, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors may include pH, temperature, and the presence of other molecules, among others
properties
IUPAC Name |
ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO5/c1-2-17-10(14)5-18-9-4-8(13(15)16)6(11)3-7(9)12/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQSHGYWJBFIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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